molecular formula C22H29N3O4 B2821661 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea CAS No. 1448129-23-4

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea

カタログ番号: B2821661
CAS番号: 1448129-23-4
分子量: 399.491
InChIキー: ZPJJJPBRMQVTMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a urea derivative characterized by two distinct substituents: a 3,4-dimethoxybenzyl group and a 4-(4-methoxypiperidin-1-yl)phenyl group.

特性

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-19-10-12-25(13-11-19)18-7-5-17(6-8-18)24-22(26)23-15-16-4-9-20(28-2)21(14-16)29-3/h4-9,14,19H,10-13,15H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJJPBRMQVTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The benzyl group is first synthesized by reacting 3,4-dimethoxybenzaldehyde with a suitable reducing agent to form 3,4-dimethoxybenzyl alcohol.

    Piperidinyl Group Introduction: The piperidinyl group is introduced by reacting 4-(4-methoxypiperidin-1-yl)phenylamine with an appropriate coupling reagent.

    Urea Formation: The final step involves the reaction of the benzyl intermediate with the piperidinyl intermediate in the presence of a urea-forming reagent, such as phosgene or a phosgene substitute, under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

作用機序

The mechanism by which 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    Pathway Involvement: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.

類似化合物との比較

Substituent Variations

  • Pyridine vs. Piperidine Substitutions: 1-(3,4-dimethoxyphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (CAS 332412-61-0) replaces the methoxypiperidine group with a pyridinylmethyl substituent . The pyridine ring introduces aromaticity and reduced basicity compared to the methoxypiperidine, which may alter pharmacokinetics (e.g., membrane permeability) .

Urea Backbone Modifications

  • 1-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea (7n) () retains the urea core but incorporates a trifluoromethylphenyl group, increasing lipophilicity and metabolic stability compared to the methoxypiperidine-containing target compound .

Table 1: Key Physical Properties of Selected Urea Derivatives

Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea Not reported Not reported 4-Methoxypiperidine, 3,4-dimethoxybenzyl N/A
1-(3,4-dimethoxyphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (CAS 332412-61-0) Not reported Not reported Pyridinylmethyl, 3,4-dimethoxyphenyl
1-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea (7n) 158–159 41.5 Trifluoromethylphenyl, pyridinylmethoxy
1-(3,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea Not reported Not reported Dichlorophenyl, methylpyridinyl
  • Synthetic Challenges : Piperidine-containing derivatives often require multi-step synthesis, including nucleophilic substitution or reductive amination for methoxy group introduction . Pyridine analogs (e.g., CAS 332412-61-0) may involve Suzuki-Miyaura coupling for aryl-aryl bond formation .

Enzyme Inhibition and Receptor Binding

  • COX-2 Selectivity : Compounds like 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4g) () demonstrate that dimethoxyphenyl groups enhance COX-2 inhibition through hydrophobic interactions. The target compound’s methoxypiperidine may further improve selectivity by engaging hydrogen bonding with polar residues .
  • Antiangiogenic Activity : Pyridazine-containing ureas (e.g., 11c–11f in ) exhibit antiangiogenic effects, suggesting that the target compound’s methoxypiperidine could modulate similar pathways (e.g., VEGF inhibition) .

Pharmacokinetic Considerations

  • Solubility : Methoxypiperidine’s basic nitrogen may improve aqueous solubility compared to pyridine analogs, which lack protonation sites at physiological pH .
  • Metabolic Stability : Trifluoromethyl groups (e.g., in compound 7n) resist oxidative metabolism, whereas the methoxypiperidine’s ether linkage may undergo slower degradation compared to ester or amide groups .

生物活性

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including methoxy-substituted phenyl groups and a piperidinyl moiety, suggest a diverse range of interactions with biological targets.

Chemical Structure

The compound's IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea, with the molecular formula C22H29N3O4C_{22}H_{29}N_{3}O_{4} and a molecular weight of approximately 399.49 g/mol. The structure includes:

  • Benzyl group : Substituted with methoxy groups.
  • Piperidinyl group : Enhances the compound's interaction potential.
  • Phenylurea moiety : Known for various biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit or activate various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.
  • Signaling Pathway Modulation : The compound may affect signaling pathways related to cell growth, apoptosis, or immune responses.

Biological Activities

Research has indicated several potential biological activities for 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea:

Anticancer Properties

Studies have explored the compound's efficacy against various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects on human cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with cancer metabolism and immune modulation. For example, research on IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors has highlighted similar phenyl urea derivatives that show significant inhibitory activity against this enzyme, which plays a role in tumor immune evasion .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it's useful to compare it with other phenyl urea derivatives:

Compound NameStructure FeaturesBiological Activity
1-(3,4-Dimethoxybenzyl)-3-(4-aminophenyl)ureaLacks piperidinyl groupModerate anticancer activity
1-(3,4-Dimethoxybenzyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)thioureaContains thiourea instead of ureaReduced enzyme inhibition

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various phenyl urea derivatives found that modifications in the piperidinyl group significantly influenced cytotoxicity against breast cancer cells. The tested compound demonstrated IC50 values lower than those of traditional chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting potential as a lead for antibiotic development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。